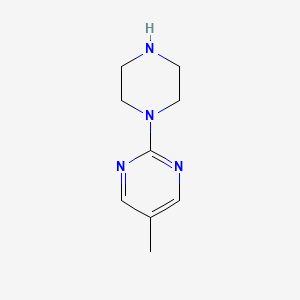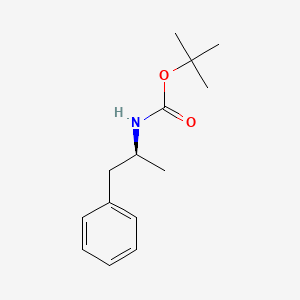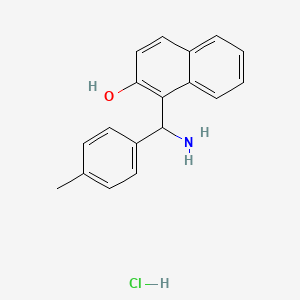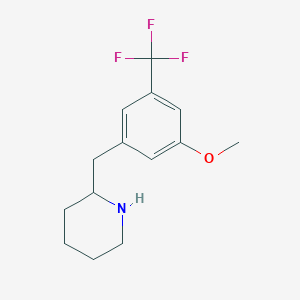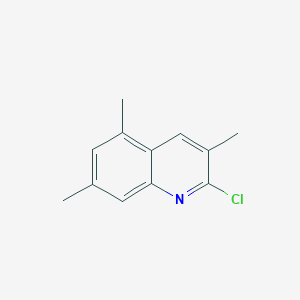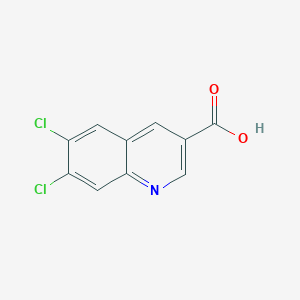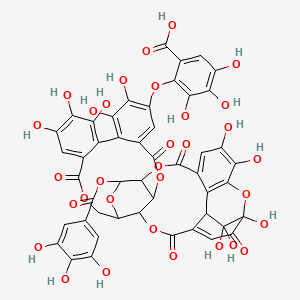
Mallotusinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any specific applications it is known for.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Mention any specific techniques or equipment required for the synthesis.
Industrial Production Methods: Discuss the methods used for industrial-scale production of the compound. Highlight any differences between laboratory synthesis and industrial production. Mention any challenges or considerations specific to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc. Provide examples of each type of reaction.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include details such as concentrations, temperatures, and reaction times.
Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Include specific examples of research studies or experiments that have utilized the compound.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.
Comparación Con Compuestos Similares
Similar Compounds: List other compounds that are structurally or functionally similar to the compound .
Uniqueness: Highlight the unique features of the compound that distinguish it from similar compounds. Discuss any advantages or disadvantages it may have in comparison.
Propiedades
Número CAS |
66421-47-4 |
|---|---|
Fórmula molecular |
C48H32O32 |
Peso molecular |
1120.7 g/mol |
Nombre IUPAC |
2-[[1,14,15,18,19,20,34,35,39,39-decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C48H32O32/c49-15-1-9(2-16(50)27(15)55)41(65)79-46-39-38-36(76-45(69)13-7-22(54)48(72)47(70,71)26(13)25-11(43(67)78-39)4-19(53)30(58)37(25)80-48)21(75-46)8-73-42(66)10-3-17(51)28(56)32(60)23(10)24-12(44(68)77-38)6-20(31(59)33(24)61)74-35-14(40(63)64)5-18(52)29(57)34(35)62/h1-7,21,26,36,38-39,46,49-53,55-62,70-72H,8H2,(H,63,64) |
Clave InChI |
MWPRJJBXNINUTQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O |
SMILES canónico |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)
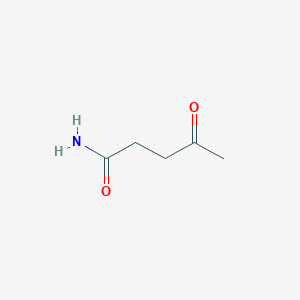
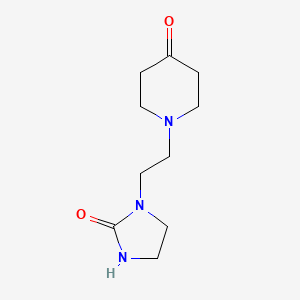
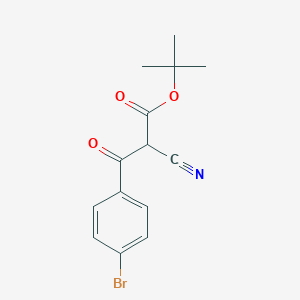

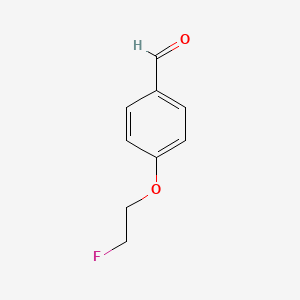
![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)
